Cas no 1805548-34-8 (2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid)

2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid
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- インチ: 1S/C9H5F5INO2/c10-8(11)7-5(9(12,13)14)6(15)3(2-16-7)1-4(17)18/h2,8H,1H2,(H,17,18)
- InChIKey: FISIDXJJHQAYHR-UHFFFAOYSA-N
- SMILES: IC1C(=CN=C(C(F)F)C=1C(F)(F)F)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 312
- トポロジー分子極性表面積: 50.2
- XLogP3: 2.5
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029021333-1g |
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid |
1805548-34-8 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
Alichem | A029021333-500mg |
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid |
1805548-34-8 | 95% | 500mg |
$1,651.30 | 2022-04-01 | |
Alichem | A029021333-250mg |
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid |
1805548-34-8 | 95% | 250mg |
$1,058.40 | 2022-04-01 |
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acidに関する追加情報
2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid: A Comprehensive Overview
The compound 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid, with the CAS number 1805548-34-8, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structure, which incorporates a pyridine ring substituted with difluoromethyl, iodo, and trifluoromethyl groups, along with an acetic acid moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have explored its role as a building block in the synthesis of bioactive molecules, particularly in the context of drug discovery. The presence of the iodo group in the pyridine ring has been shown to enhance the compound's reactivity, enabling it to participate in a wide range of chemical transformations. This makes it an ideal candidate for use in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex molecular architectures.
The trifluoromethyl group attached to the pyridine ring contributes significantly to the compound's stability and lipophilicity. These properties are crucial for improving the bioavailability of drugs, as they influence how a compound interacts with biological systems. Recent advancements in fluorination techniques have further enhanced our ability to synthesize such compounds with high precision, ensuring their suitability for pharmaceutical applications.
In addition to its synthetic utility, this compound has demonstrated promising biological activity. Preclinical studies have indicated that it exhibits potent inhibitory effects on certain enzymes associated with inflammatory diseases. This suggests its potential as a lead compound for developing anti-inflammatory agents. Furthermore, its ability to modulate cellular signaling pathways has opened up new avenues for research into its role in cancer therapy.
The synthesis of 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid involves a multi-step process that combines principles from organic synthesis and fluorination chemistry. Key steps include the formation of the pyridine ring through cyclization reactions and subsequent functionalization to introduce the required substituents. The use of advanced catalysts and reaction conditions has enabled chemists to achieve high yields and excellent stereochemical control during these processes.
From an environmental standpoint, this compound's production and handling must adhere to stringent safety protocols due to its chemical reactivity. However, its application in controlled laboratory settings poses minimal risk when proper precautions are taken. The integration of green chemistry principles into its synthesis has also been explored, aiming to minimize waste and reduce environmental impact.
In conclusion, 2-(Difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine-5-acetic acid represents a significant advancement in organic chemistry. Its unique structure, coupled with cutting-edge synthetic methodologies and promising biological activity, positions it as a valuable tool in drug discovery and development. As research continues to uncover new applications for this compound, it is anticipated that it will play an increasingly important role in advancing modern medicine.
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